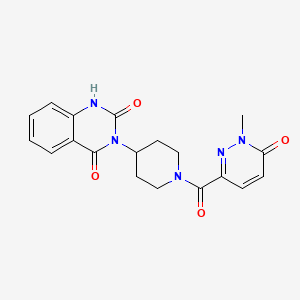
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone”, also known by its chemical formula COH-SY1, is a chemical compound that has recently received attention in scientific research for its potential applications in various fields. It has an average mass of 389.518 Da and a monoisotopic mass of 389.199768 Da .
Scientific Research Applications
Antimicrobial Activity
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone: and its derivatives have been investigated for their antimicrobial properties. In a study by Paruch et al., a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and evaluated for in vitro antimicrobial activity . Notably, compound 15, which contains a 5-nitro-2-furoyl moiety, exhibited the highest bioactivity against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) ranged from 1.95 to 15.62 µg/mL, and the minimum bactericidal concentration (MBC)/MIC ratio was 1–4 µg/mL.
Cytotoxic Effects
Another study explored the cytotoxic effects of compounds similar to (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone . The MTT assay was conducted to determine the impact on leukemia cell lines (K562, Jurkat, and MT-2) and the HeLa human cervical carcinoma cell line. This investigation sheds light on potential applications in cancer research .
Lipophilicity
Understanding the lipophilicity of compounds is crucial for drug development. Lipophilicity influences drug absorption, distribution, and bioavailability. Researchers have explored the lipophilic properties of these derivatives to assess their pharmacokinetic behavior .
Organic Synthesis
The synthesis of novel derivatives involves organic chemistry techniques. Researchers have developed efficient synthetic routes to obtain these compounds, contributing to the field of organic synthesis .
properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-9-12(21-17-16-9)13(19)18-6-2-3-10(8-18)20-11-7-14-4-5-15-11/h4-5,7,10H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINXFHGYIQHBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2613308.png)
![4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2613310.png)
![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)

![N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2613316.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613321.png)



![7-(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2613325.png)
